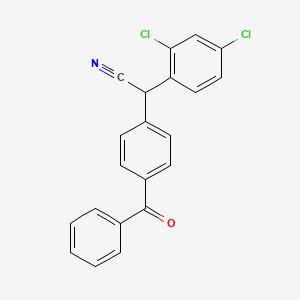

2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile, also known as 2,4-DCPAN, is a highly versatile synthetic compound with many potential applications in the lab and in scientific research. It is a white crystalline solid with a melting point of 142-144°C and a boiling point of 254-255°C. It is soluble in water, ethanol, acetone, and other organic solvents. 2,4-DCPAN is a useful building block for the synthesis of a variety of new compounds, and its versatility makes it an attractive starting material for many chemical reactions.

Scientific Research Applications

Synthesis and Structural Properties

Coordination Complexes Synthesis : The synthesis and characterization of divanadium(V) complexes using acetonitrile have been explored, demonstrating the potential of acetonitrile derivatives in forming coordinatively symmetrical complexes with unique redox properties (Sarkar & Pal, 2009).

Photochemical Reactions : Investigations into photochemical reactions of 2-phenyl-Δ2-thiazoline-4-carboxylic acid in acetonitrile have led to the formation of corresponding thiazole, thiazoline, and benzonitrile, providing insights into the mechanistic aspects of photochemical transformations (Suzuki et al., 1976).

Photocyclization for Dihydrobenzofuranols : A study on the photocyclization of benzophenone derivatives in acetonitrile highlights a method for synthesizing dihydrobenzofuranols, showcasing the utility of acetonitrile in facilitating photocyclization reactions (Shashikanth et al., 2005).

Chemical Analysis Techniques

- Partition Chromatography : Acetonitrile's role in liquid-liquid partition chromatography has been detailed, illustrating its use as a stationary phase for the separation of specific organic compounds, which underscores its versatility in analytical chemistry applications (Corbin et al., 1960).

Material Science and Electrochemical Studies

- Electrochemical Copolymerization : Research on the electrochemical copolymerization of novel monomers with acetonitrile demonstrates the creation of polymers with desirable optical and electrochromic properties, highlighting acetonitrile's role in the development of functional materials (Soylemez et al., 2015).

properties

IUPAC Name |

2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2NO/c22-17-10-11-18(20(23)12-17)19(13-24)14-6-8-16(9-7-14)21(25)15-4-2-1-3-5-15/h1-12,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARHZDMYHQIOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2969458.png)

![5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B2969465.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B2969475.png)

![3-(3,4-Dimethylbenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2969476.png)

![2,5-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2969477.png)

![Ethyl 4-({[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2969479.png)